molecular formula C18H26N2O2 B1532400 tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate CAS No. 857898-70-5

tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate

Cat. No. B1532400
CAS RN: 857898-70-5
M. Wt: 302.4 g/mol
InChI Key: PYRPHEQXDLNURT-UHFFFAOYSA-N
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Description

“tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate” is a chemical compound with the molecular formula C18H26N2O2 . It has a molecular weight of 302.41 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate” consists of 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The compound has a density of 1.13, a boiling point of 428 ºC, and a flash point of 213 ºC .

Scientific Research Applications

Synthesis and Chemical Transformations

  • High-Yielding Synthesis of Substituted Spiro Compounds : A study by Liu et al. reported a high yielding synthesis of variously substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine], using N-(2-nitrophenyl)sulfonyl as both an activating and protecting group in the Pictet–Spengler reaction (Liu et al., 2006).

  • Photo-and Thermochromic Properties : Komissarov et al. explored the reaction of 5-amino-4-chloroquinolines with 4-amino-2,6-di-tert-butylphenol, leading to derivatives exhibiting photo-and thermochromic properties in solutions (Komissarov et al., 1997).

  • Spirocyclic Oxindole Synthesis : Teng et al. described an efficient approach towards the synthesis of a spirocyclic oxindole analogue, highlighting key steps such as dianion alkylation and demethylation (Teng et al., 2006).

  • Three Component Reaction for Fused Quinolines : A study by Sau et al. demonstrated the use of tert-Butyl nitrite as an oxidant and N1 synthon in a multicomponent reaction involving quinolines, isoquinolines, and styrenes, leading to fused quinolines and isoquinolines through three sequential C-N bond formations (Sau et al., 2018).

  • Visible-Light-Catalyzed Oxidative Cycloaddition : Research by Jiang et al. developed a domino oxidative 1,3-dipolar cycloaddition reaction under visible-light catalysis, affording functionalized spiro compounds in satisfactory yields (Jiang et al., 2017).

properties

IUPAC Name

tert-butyl spiro[1,3-dihydroisoquinoline-4,4'-piperidine]-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-14-6-4-5-7-15(14)18(13-20)8-10-19-11-9-18/h4-7,19H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRPHEQXDLNURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C3(C1)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678294
Record name tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate

CAS RN

857898-70-5
Record name tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate
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tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate
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tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate
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tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate
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tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate
Reactant of Route 6
tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate

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